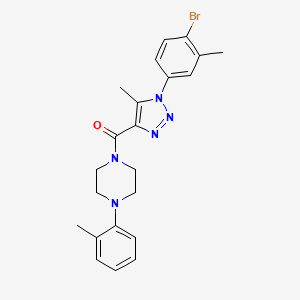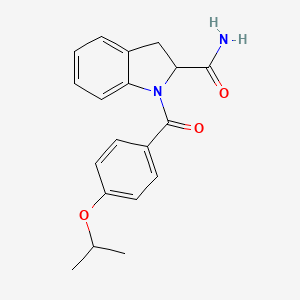
1-(4-Isopropoxi-benzoyl)indolina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropoxybenzoyl)indoline-2-carboxamide, also known as Isopropylphenylindolylidenepropanedione, is a newly developed organic compound in the field of scientific research. It is an indole derivative, which has been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The molecular formula of 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide is C19H20N2O3 and its molecular weight is 324.38.Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol exhiben propiedades antivirales. Por ejemplo:
- Derivados de 4-Alquil-1-(5-fluoro-3-fenil-1 H -indol-2-carbonil)tiosemicarbazida mostraron una potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que van de 0.4 a 2.1 μg/mL .
Otras actividades biológicas
Los investigadores deben explorar actividades adicionales, como los efectos antimaláricos y anticolinesterasa, para descubrir todo el potencial de este compuesto.
En resumen, 1-(4-Isopropoxi-benzoyl)indolina-2-carboxamida es prometedora en varios campos biológicos, pero se necesita más investigación para desbloquear sus posibilidades terapéuticas . Si necesita información más detallada o tiene alguna otra consulta, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
Similar compounds, such as indole-2-carboxamides, have been identified as inhibitors of trypanosoma brucei . This suggests that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may also target similar organisms or proteins.
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibitory properties of indole-2-carboxamides on trypanosoma brucei , it is possible that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may affect pathways related to the growth and proliferation of this organism.
Pharmacokinetics
A series of novel indoline-2-carboxamides demonstrated excellent pharmacokinetic properties , suggesting that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may have similar characteristics.
Result of Action
Similar compounds, such as indole-2-carboxamides, have shown potent antiproliferative activity . This suggests that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may also exhibit antiproliferative effects.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The presence of carboxamide moiety in 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This unique inhibitory property makes it a potential candidate for further biochemical investigations .
Molecular Mechanism
It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Propiedades
IUPAC Name |
1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)24-15-9-7-13(8-10-15)19(23)21-16-6-4-3-5-14(16)11-17(21)18(20)22/h3-10,12,17H,11H2,1-2H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHORQAGRTHOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)

![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)
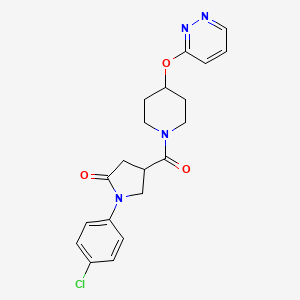
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)
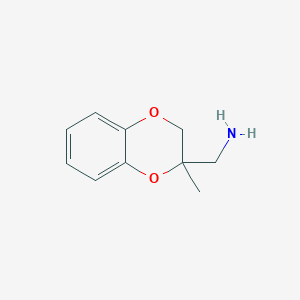
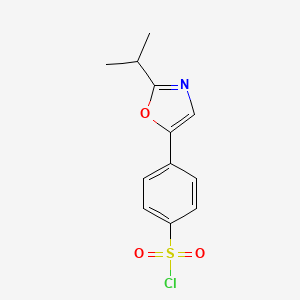
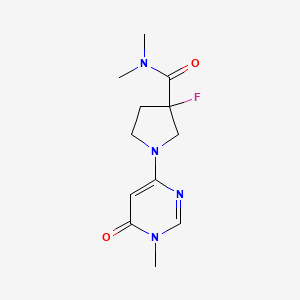
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
